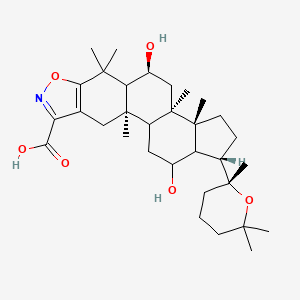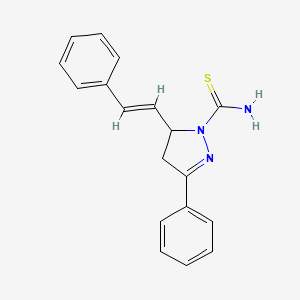
Biotin-PEG7-C2-S-Vidarabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG7-C2-S-Vidarabine is a compound that combines biotin, a polyethylene glycol (PEG) linker, and Vidarabine, an adenosine analog. Vidarabine is known for its antiviral properties, particularly against herpes simplex and varicella zoster viruses . The PEG linker enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG7-C2-S-Vidarabine involves several steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG linker (PEG7) to form Biotin-PEG7.
Conjugation with Vidarabine: Finally, the Biotin-PEG7 is conjugated with Vidarabine through a thiol-ether linkage, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS.
PEGylation in Bulk: The activated biotin is reacted with PEG7 in large reactors.
Conjugation: The final conjugation with Vidarabine is carried out in controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG7-C2-S-Vidarabine undergoes several types of chemical reactions:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Disulfide-linked this compound.
Reduction: Free thiol form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biotin-PEG7-C2-S-Vidarabine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its antiviral properties and potential use in targeted drug delivery systems.
Industry: Utilized in the development of diagnostic assays and as a component in various biotechnological applications
Mecanismo De Acción
Biotin-PEG7-C2-S-Vidarabine exerts its effects primarily through the antiviral activity of Vidarabine. Vidarabine inhibits viral DNA synthesis by acting as a competitive inhibitor of viral DNA polymerase. The biotin moiety allows for targeted delivery and binding to biotin-binding proteins, enhancing the compound’s efficacy. The PEG linker improves solubility and stability, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG7-C2-S-Acyclovir: Another antiviral compound with a similar structure but uses Acyclovir instead of Vidarabine.
Biotin-PEG7-C2-S-Ganciclovir: Similar to Biotin-PEG7-C2-S-Vidarabine but incorporates Ganciclovir, another antiviral agent.
Uniqueness
This compound is unique due to its combination of biotin, PEG linker, and Vidarabine. This combination provides enhanced solubility, stability, and targeted delivery, making it a versatile tool in scientific research and medicine .
Propiedades
Fórmula molecular |
C36H60N8O12S2 |
|---|---|
Peso molecular |
861.0 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C36H60N8O12S2/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(56-35)22-57-20-19-55-18-17-54-16-15-53-14-13-52-12-11-51-10-9-50-8-7-49-6-5-38-28(45)4-2-1-3-27-29-25(21-58-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1 |
Clave InChI |
BZCFAFFTDUAGLF-WYGXRPJOSA-N |
SMILES isomérico |
C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCSC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)








![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)

